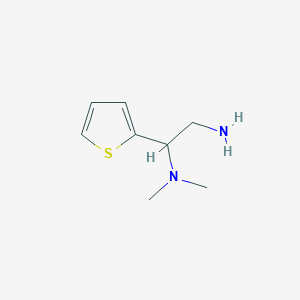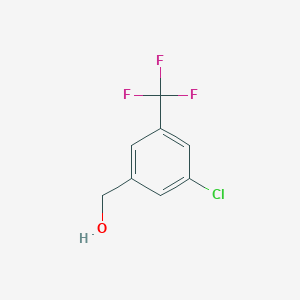
(3-Cloro-5-(trifluorometil)fenil)metanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of Grignard reagents, as seen in the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol . This suggests that a similar approach could potentially be used for synthesizing (3-Chloro-5-(trifluoromethyl)phenyl)methanol, where a Grignard reagent might react with an appropriate carbonyl compound to introduce the methanol group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, MS spectra, and X-ray diffraction crystallography . These techniques could be applied to (3-Chloro-5-(trifluoromethyl)phenyl)methanol to determine its molecular conformation and crystal structure.
Chemical Reactions Analysis
The chlorination of αβ-unsaturated carbonyl compounds provides insights into the reactivity of chlorinated compounds in different solvents . This information could be relevant to understanding the reactivity of the chloro and trifluoromethyl groups in (3-Chloro-5-(trifluoromethyl)phenyl)methanol under various conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Chloro-5-(trifluoromethyl)phenyl)methanol are not directly reported, the properties of structurally similar compounds can offer some predictions. For instance, the presence of a trifluoromethyl group is known to influence the electron density and chemical stability of aromatic compounds . Additionally, the chloro group can affect the compound's reactivity towards nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
El grupo trifluorometilo, que está presente en este compuesto, es una característica común en muchos fármacos aprobados por la FDA . Este grupo contribuye a las actividades farmacológicas de estos fármacos. Por ejemplo, el compuesto se puede utilizar en la síntesis de selinexor , un fármaco utilizado para el tratamiento del cáncer.
Aplicaciones agroquímicas
Las trifluorometilpiridinas, que se pueden derivar de este compuesto, son motivos estructurales clave en los ingredientes agroquímicos activos . Se utilizan en la protección de los cultivos contra las plagas. Más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .
Aplicaciones veterinarias
Al igual que su uso en productos farmacéuticos para humanos, los derivados de este compuesto también se utilizan en la industria veterinaria . Se ha concedido la autorización de comercialización a varios productos veterinarios que contienen el grupo trifluorometilo .
Materiales funcionales
El desarrollo de productos químicos orgánicos fluorados, incluidos los que contienen el grupo trifluorometilo, es un tema de investigación importante en el campo de los materiales funcionales . Estos compuestos tienen propiedades únicas que los hacen útiles en diversas aplicaciones.
Síntesis orgánica
Este compuesto se puede utilizar como material de partida o intermedio en la síntesis orgánica . Su estructura y reactividad únicas lo convierten en una herramienta valiosa en la síntesis de moléculas orgánicas complejas.
Cromatografía
En el campo de la cromatografía, este compuesto se puede utilizar en la preparación de fases estacionarias . Por ejemplo, se puede revestir o inmovilizar de forma covalente en sílice para separar tipos específicos de compuestos .
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJWEABQQBUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397424 | |
| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886496-87-3 | |
| Record name | (3-Chloro-5-(trifluoromethyl)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

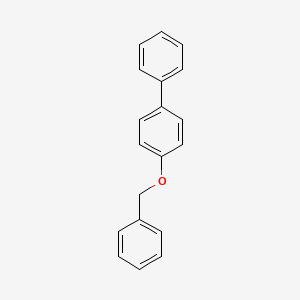

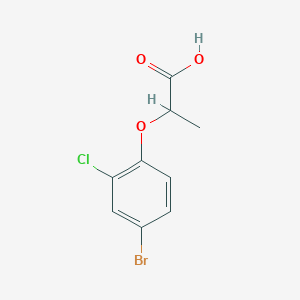

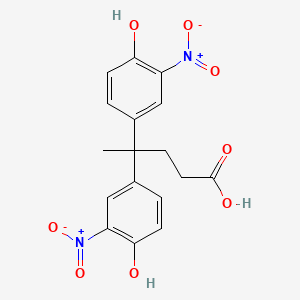

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
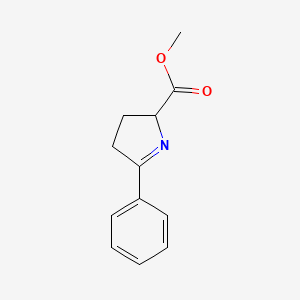
![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)
